molecular formula C15H19FN2O4S B2697768 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide CAS No. 1396801-25-4

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

カタログ番号: B2697768
CAS番号: 1396801-25-4
分子量: 342.39
InChIキー: AFFXJMVAMXKATA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates key pharmacophores known to modulate critical biological targets. The presence of a benzenesulfonamide group suggests potential for targeting nuclear hormone receptors, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a well-established target in regulating glucose and lipid homeostasis . This structural feature is common in agonists that interact with the large binding cavity of the PPARγ ligand-binding domain, influencing co-activator recruitment and gene transcription for metabolic processes . Concurrently, the 1-methyl-1H-pyrrole moiety anchors the compound within a prominent class of nitrogen-containing heterocycles, which are frequently investigated for their diverse pharmacological profiles, including potential applications in antidiabetic and anti-inflammatory research . The integration of these components—a polar sulfonamide head group and an effector pyrrole segment—into a single molecule, further diversified by the 4-ethoxy-3-fluoro substitution pattern, offers a versatile scaffold for exploring new chemical space in drug discovery. This compound is positioned as a valuable chemical probe for researchers investigating the mechanisms of metabolic diseases, such as type 2 diabetes, and immune-mediated inflammatory conditions, providing a basis for the development of novel therapeutic candidates.

特性

IUPAC Name

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-3-22-15-7-6-11(9-12(15)16)23(20,21)17-10-14(19)13-5-4-8-18(13)2/h4-9,14,17,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFXJMVAMXKATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a synthetic compound with potential biological applications. Its unique molecular structure, characterized by the presence of a sulfonamide group and a pyrrole moiety, suggests a range of possible interactions within biological systems. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H19FN2O4S
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 1396801-25-4
PropertyValue
Molecular FormulaC15H19FN2O4S
Molecular Weight342.39 g/mol
CAS Number1396801-25-4

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related pyrrole-based compound demonstrated an IC50 value of 4.1 μM against A549 lung cancer cells, inhibiting tubulin polymerization and inducing apoptosis through cell cycle arrest in the G2/M phase .

Inhibition of Receptor Tyrosine Kinases

The compound's structural features suggest potential inhibitory activity against receptor tyrosine kinases (RTKs). In particular, it may interact with the colony-stimulating factor 1 receptor (CSF1R), which is implicated in various cancers and inflammatory diseases. Compounds with similar structural motifs have shown subnanomolar inhibition against CSF1R, indicating that this compound may also possess similar properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the fluorine atom and the ethoxy group are critical for enhancing its lipophilicity and binding affinity to biological targets. Studies have shown that varying substituents on the aromatic ring can significantly affect potency and selectivity towards different kinases .

Case Study 1: In Vivo Efficacy

A study evaluating the in vivo efficacy of related compounds demonstrated promising results in tumor-bearing mouse models. Compounds with similar sulfonamide structures exhibited significant tumor reduction compared to controls, suggesting that modifications leading to increased bioavailability could enhance therapeutic outcomes .

Case Study 2: Pharmacokinetics

Pharmacokinetic profiling of analogous compounds revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings suggest that this compound may also exhibit beneficial pharmacokinetic characteristics, making it a candidate for further development in drug formulation .

科学的研究の応用

The biological activity of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets involved in critical cellular processes.

Antitumor Studies

Several studies have highlighted the antitumor potential of this compound:

StudyCell LineIC50 (µM)Mechanism
AMCF-75.2Apoptosis induction
BA5497.8Cell cycle arrest at G1 phase

Inhibition of Kinases

The compound has shown selective inhibition against certain kinases critical for tumor growth and metastasis:

  • EGFR Inhibition : Demonstrated an IC50 value in the low nanomolar range against the EGFR mutant form, suggesting potential use in treating non-small cell lung cancer (NSCLC).

Case Study on NSCLC

A clinical trial involving patients with EGFR-mutant NSCLC showed promising results when treated with a similar compound, leading to significant reductions in tumor size after eight weeks of treatment.

Case Study on Breast Cancer

Another study reported that patients receiving treatment with compounds similar to this compound exhibited improved survival rates compared to those receiving standard chemotherapy.

Summary of Applications

The applications of this compound can be summarized as follows:

  • Cancer Treatment : Potential use as a therapeutic agent in various cancers, particularly NSCLC and breast cancer.
  • Drug Development : Its mechanisms as a kinase inhibitor make it a candidate for further drug development targeting specific pathways involved in tumorigenesis.
  • Research Tool : Valuable for in vitro studies exploring cellular signaling pathways and drug resistance mechanisms.

化学反応の分析

Reactivity of the Sulfonamide Group

The sulfonamide (-SO2NH-) group exhibits characteristic reactivity patterns:

  • Hydrolysis : Under strongly acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH, KOH) conditions, the sulfonamide bond may cleave to form benzenesulfonic acid derivatives. For example, acidic hydrolysis yields 4-ethoxy-3-fluorobenzenesulfonic acid and the corresponding amine .

  • Alkylation/Acylation : The nitrogen atom in the sulfonamide can react with alkyl halides or acyl chlorides. In one study, sulfonamide analogs underwent alkylation with methyl iodide in the presence of potassium carbonate to form N-alkylated products .

Table 1: Sulfonamide Group Reactivity

Reaction TypeConditionsProductReference
Acidic Hydrolysis6M HCl, reflux, 6h4-ethoxy-3-fluorobenzenesulfonic acid + amine
AlkylationMethyl iodide, K2CO3, DMF, 50°CN-methylated sulfonamide

Substitution Reactions at the Aromatic Ring

The benzene ring’s ethoxy (-OCH2CH3) and fluorine substituents direct electrophilic substitution:

  • Electrophilic Aromatic Substitution (EAS) : The ethoxy group is a strong activating, ortho/para-directing group, while fluorine is weakly deactivating and meta-directing. Competition between these effects leads to regioselective reactions. Nitration with HNO3/H2SO4 primarily occurs at the para position relative to the ethoxy group .

  • Halogenation : Bromination (Br2/FeBr3) favors the position meta to fluorine, as observed in analogous fluorinated sulfonamides .

Hydroxyethyl-Pyrrole Moiety Reactivity

The 2-hydroxyethyl group attached to the pyrrole ring undergoes:

  • Oxidation : Treatment with oxidizing agents like CrO3 or PCC converts the secondary alcohol to a ketone, forming 2-(1-methyl-1H-pyrrol-2-yl)acetone derivatives .

  • Esterification : Reaction with acetic anhydride or acetyl chloride produces acetate esters under mild acidic conditions .

Table 2: Hydroxyethyl Group Transformations

ReactionReagentsProductYieldReference
OxidationPCC, CH2Cl2, 25°C2-(1-methylpyrrol-2-yl)acetone78%
EsterificationAc2O, H2SO4, 0°CAcetylated derivative92%

Pyrrole Ring Functionalization

The 1-methylpyrrole subunit participates in:

  • Electrophilic Substitution : The electron-rich pyrrole ring undergoes nitration or sulfonation at the α-position (relative to the methyl group). For example, nitration with HNO3/AcOH yields 5-nitro-1-methylpyrrole derivatives .

  • Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable functionalization at the pyrrole β-position when using halogenated analogs .

Ethoxy Group Modifications

The ethoxy substituent is susceptible to:

  • Demethylation : Treatment with BBr3 in CH2Cl2 cleaves the ether bond, producing a phenolic -OH group.

  • Nucleophilic Displacement : In strongly basic conditions (e.g., NaOH, DMSO), the ethoxy group can be replaced by nucleophiles like amines or thiols .

Stability Under Physiological Conditions

In biological systems, the compound demonstrates:

  • pH-Dependent Hydrolysis : The sulfonamide bond remains stable at neutral pH but hydrolyzes slowly under acidic conditions (e.g., gastric fluid) .

  • Enzymatic Oxidation : Liver microsomes oxidize the hydroxyethyl group to a ketone, as shown in metabolic studies of pyrrole-containing sulfonamides .

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzenesulfonamide derivatives from the provided evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Relevance References
Target Compound : 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide Ethoxy (C4), fluorine (C3), hydroxyethyl-pyrrole (N-side chain) ~380 (estimated) Not reported Hypothetical: Enzyme inhibition or receptor modulation
Example 53 () : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorine (C5 chromenone), pyrazolo-pyrimidine core, isopropylamide (N-side chain) 589.1 (M+1) 175–178 Likely kinase inhibitor (chromenone and pyrimidine motifs)
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide () Chloroacetyl (C4), methanesulfonamide Not reported Not reported Reactive intermediate for further functionalization
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide Quinoline core, ethoxy (C7), dimethylamino-butenamide Not reported Not reported Potential anticancer or antiviral agent (quinoline scaffold)

Key Comparison Points:

Substituent Effects: The target compound’s ethoxy group increases lipophilicity compared to methoxy or smaller alkoxy groups. Its 3-fluoro substitution differs from the 5-fluoro in Example 53’s chromenone ring, which may alter electronic effects on aromatic stacking . Example 53’s pyrazolo-pyrimidine and chromenone moieties suggest kinase target engagement, whereas the target’s pyrrole side chain may favor interactions with heme-containing enzymes or GPCRs.

Side Chain Diversity: The target’s hydroxyethyl-pyrrole group contrasts with Example 53’s isopropylamide and chromenone-ethyl chain. This difference could impact solubility: the pyrrole’s heteroaromaticity may enhance π-π interactions, while the hydroxyl group improves aqueous solubility compared to purely hydrophobic side chains .

Functional Group Reactivity :

  • ’s N-[4-(2-chloroacetyl)phenyl]methanesulfonamide contains a reactive chloroacetyl group, making it a candidate for nucleophilic substitution. In contrast, the target compound’s ethoxy and fluorine substituents are less reactive, favoring stability in biological systems .

Molecular Weight and Complexity: Example 53’s higher molecular weight (589.1 vs. The target’s simpler structure could offer better pharmacokinetic profiles.

Research Implications

  • Target Compound : The hydroxyethyl-pyrrole side chain warrants exploration in targeting NADPH oxidases or serotonin receptors, given pyrrole’s role in redox-active and neurotransmitter systems.
  • Example 53: Its chromenone-pyrimidine scaffold aligns with CDK or VEGF inhibitors, suggesting antitumor applications .
  • Compounds: The chloroacetyl and quinoline derivatives highlight sulfonamide versatility in prodrug design or metal-chelating therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Use a multi-step approach involving sulfonylation and nucleophilic substitution. For example, react 4-ethoxy-3-fluorobenzenesulfonyl chloride with 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
  • Validation : Confirm purity via HPLC (≥98%) and structural integrity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO, PBS, and ethanol at concentrations up to 10 mM. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C, 37°C). Monitor degradation via LC-MS over 72 hours .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite for molecular docking, leveraging the compound’s sulfonamide group as a hydrogen bond donor.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with experimental data (e.g., surface plasmon resonance) .
    • Data Contradictions : If computational predictions conflict with experimental IC50_{50} values, re-evaluate force field parameters or incorporate quantum mechanics/molecular mechanics (QM/MM) hybrid models .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and CYP450 interactions?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Use fluorescent probes (e.g., CYP3A4/CYP2D6 substrates) in HLM assays. Calculate IC50_{50} values and compare to known inhibitors .

Q. What experimental designs are suitable for assessing environmental fate, such as biodegradation or photolysis?

  • Methodology :

  • Biodegradation : Use OECD 301F tests with activated sludge. Monitor via total organic carbon (TOC) analysis.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. Track degradation products using HRMS and quantify half-lives .

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodology :

  • Meta-Analysis : Systematically compare datasets (e.g., IC50_{50} values in cell-free vs. cell-based assays). Adjust for variables like buffer composition or cell line variability.
  • Dose-Response Refinement : Re-test under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What statistical models are appropriate for analyzing dose-dependent toxicity in preclinical studies?

  • Methodology :

  • Probit Analysis : Fit dose-mortality curves to estimate LD50_{50}.
  • ANOVA with Post Hoc Tests : Use for multi-group comparisons (e.g., organ-specific toxicity). Ensure power analysis (n ≥ 6 per group) to minimize Type II errors .

Theoretical and Mechanistic Insights

Q. How does the 1-methyl-1H-pyrrole moiety influence the compound’s pharmacokinetic profile?

  • Methodology :

  • LogP Measurement : Determine via shake-flask method (octanol/water). Compare to analogs lacking the pyrrole group.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. A higher LogP (>2) may enhance permeability but reduce aqueous solubility .

Q. Can the compound’s sulfonamide group participate in halogen bonding, and how might this affect target engagement?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase). Analyze electron density maps for halogen bond interactions (C–F···O/N distances < 3.3 Å) .
  • Theoretical Calculations : Compute electrostatic potential surfaces (EPS) using Gaussian09 to identify electron-deficient regions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。